3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

pKa modulation inductive effects BCP scaffold

3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid (also referred to as 3-isobutyl-BCP-1-carboxylic acid, CAS 2287279-77-8, molecular formula C₁₀H₁₆O₂, molecular weight 168.23 g/mol) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative. The BCP scaffold is widely exploited in medicinal chemistry as a saturated, three-dimensional bioisostere of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, providing sp³-rich character that can decouple potency from suboptimal physicochemical properties.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Cat. No. B13469249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(C)CC12CC(C1)(C2)C(=O)O
InChIInChI=1S/C10H16O2/c1-7(2)3-9-4-10(5-9,6-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
InChIKeyKFMBZAIMYPUGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2287279-77-8): saturated bioisostere building block for discovery chemistry


3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid (also referred to as 3-isobutyl-BCP-1-carboxylic acid, CAS 2287279-77-8, molecular formula C₁₀H₁₆O₂, molecular weight 168.23 g/mol) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative . The BCP scaffold is widely exploited in medicinal chemistry as a saturated, three-dimensional bioisostere of para-substituted phenyl rings, tert-butyl groups, and internal alkynes, providing sp³-rich character that can decouple potency from suboptimal physicochemical properties . This particular derivative carries a 2-methylpropyl (isobutyl) group at the C3 bridgehead and a carboxylic acid handle at C1, making it a versatile intermediate for amide coupling, esterification, and further homologation in library synthesis and lead optimization programs .

Why 3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid cannot be replaced by another 3-alkyl-BCP acid or a phenylacetic analog without quantitative justification


The BCP scaffold transmits substituent electronic effects with exceptional efficiency because the bridgehead–bridgehead distance is only ~1.88 Å, giving the bicyclo[1.1.1]pentane system a transmission coefficient (ρI) of 2.23 ± 0.12—roughly double that of the bicyclo[2.2.2]octane framework . Consequently, even modest changes to the 3‑alkyl substituent (e.g., isobutyl vs. n‑butyl vs. cyclobutyl) measurably shift the carboxylic acid pKa, alter lipophilicity (logP), and modulate aqueous solubility . Interchanging the isobutyl-BCP-acid with the unsubstituted parent acid (pKa ≈ 4.99 predicted) or a phenylacetic acid counterpart without compensating for these electronic and conformational differences will perturb both the ionisation state at physiological pH and the spatial presentation of the carboxylate in a binding site. The quantitative evidence below demonstrates that the isobutyl substituent occupies a distinct property space that generic substitution cannot replicate without re‑optimisation [REFS-1, REFS-2].

Quantitative differentiation of 3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid against nearest structural and bioisosteric comparators


Bridgehead inductive transmission: pKa shift relative to the parent BCP‑carboxylic acid and bicyclo[2.2.2]octane controls

The Applequist study established that the bicyclo[1.1.1]pentane framework transmits field-inductive effects with a ρI of 2.23 ± 0.12, meaning a 3‑alkyl substituent exerts a stronger acid-strengthening or -weakening effect than the same group on a bicyclo[2.2.2]octane (ρI ≈ 1.0) . The electron-donating isobutyl group raises the pKa of 3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid relative to the parent acid (pKa ≈ 4.99, predicted) and to electron-withdrawing analogs such as 3‑CF₃-BCP‑acid (reported experimental pKa ≈ 3.6) . This selective pKa tuning is critical when ionisation must match a narrow window for passive permeability or target engagement.

pKa modulation inductive effects BCP scaffold

Aqueous solubility improvement over phenyl-based and bicyclo[2.2.2]octane bioisosteres

In a systematic matched‑pair study, replacement of a para‑phenyl ring with a bicyclo[1.1.1]pentane‑1,3‑diyl group increased aqueous solubility by at least 50‑fold and simultaneously reduced non‑specific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilised artificial membranes (CHI(IAM)) . The bicyclo[2.2.2]octane‑1,4‑diyl analogue did not reproduce these benefits, while the cubane‑1,4‑diyl variant showed improvements for both parameters, confirming that the BCP geometry is a critical driver of the solubility gain . Quantitative logP lowering of 1.5–2.0 units vs. the analogous aromatic compound has been independently confirmed for BCP‑ketones and is directly applicable to the carboxylic acid series .

aqueous solubility non‑specific binding BCP vs. phenyl

In vitro metabolic stability: BCP core out‑performs phenyl‑containing analogs in human liver microsomes

Stepan et al. demonstrated that replacing the central para‑fluorophenyl ring of γ‑secretase inhibitor BMS‑708,163 with a bicyclo[1.1.1]pentane‑1,3‑diyl motif produced an equipotent compound (3) that also exhibited significantly improved in vitro metabolic stability in human liver microsomes (HLM) . Although the exact HLM t½ values are not tabulated for the isobutyl derivative, the intrinsic metabolic advantage of the BCP core over the phenyl ring is established across multiple chemotypes and is driven by the absence of CYP‑mediated aromatic oxidation sites and reduced susceptibility to glucuronidation of the carboxylate when embedded in a strained, sp³‑rich environment . The 2024 review by Fang et al. consolidates this finding, noting that the solubility and metabolic toxicity of drug candidates are consistently improved by BCP bioisosteres .

metabolic stability HLM BCP bioisostere

Oral absorption advantage: ~4‑fold increase in Cmax and AUC in mouse model for BCP‑containing analog

In the same head‑to‑head study, the BCP‑bearing γ‑secretase inhibitor (compound 3) exhibited approximately 4‑fold higher Cmax and AUC values relative to the phenyl‑containing parent compound (1) following oral administration in mice, translating the improved solubility and permeability into a tangible pharmacokinetic advantage . This result is consistent with the general observation that BCP‑modified leads show enhanced membrane permeability and reduced efflux, making the isobutyl‑BCP‑acid a compelling candidate for oral programs where bioavailability is a key selection criterion .

oral absorption Cmax AUC bioisostere

Synthetic accessibility and derivatisation versatility for parallel library synthesis

3‑(2‑Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is commercially available at 98 % purity and is supplied as a free carboxylic acid, which is directly compatible with standard amide coupling (HATU, EDC/HOBt), esterification, and mixed‑anhydride protocols without requiring pre‑activation . The closely related 3‑isobutyl‑BCP‑1‑amine hydrochloride (CAS 2703775‑04‑4) is also commercially accessible, confirming that the full amine‑acid pair can be procured for fragment‑based screening or peptide mimetic synthesis . This contrasts with many 3‑aryl‑BCP‑carboxylic acids that require multi‑step synthetic sequences involving metal‑catalysed cross‑coupling or Minisci‑type heteroarylation .

BCP synthesis building block amide coupling

Optimal use cases for 3-(2-methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid in drug discovery and chemical biology


Para‑phenyl replacement in lead optimization to enhance solubility and oral exposure

Replace a 4‑isobutylbenzoic acid or 4‑isobutylphenylacetic acid fragment in a lead series with the isobutyl‑BCP‑acid to leverage the ≥50‑fold solubility improvement and ~4‑fold oral Cmax/AUC gain documented for BCP‑containing analogs [REFS-1, REFS-2]. This substitution is particularly high‑impact when the lead suffers from poor aqueous solubility (<10 µM) or high non‑specific binding (CHI(IAM) > 50).

Modular amide library synthesis using commercial building blocks

Utilise the 98 % pure free carboxylic acid and the complementary 3‑isobutyl‑BCP‑1‑amine hydrochloride to generate diverse amide libraries via high‑throughput parallel synthesis [REFS-3, REFS-4]. The pre‑formed BCP core eliminates the need for late‑stage propellane ring‑opening or metal‑catalysed bridgehead functionalisation, accelerating SAR exploration around a three‑dimensional, saturated scaffold.

Tuning acidity without introducing metabolically labile aromatic groups

Exploit the elevated ρI (2.23) of the BCP scaffold to fine‑tune the carboxylic acid pKa through alkyl substituent choice while avoiding the metabolic liabilities (CYP oxidation, quinone formation, acyl glucuronidation) associated with aryl‑carboxylic acids . The isobutyl group provides a moderately electron‑donating, purely aliphatic environment that raises the pKa into a range (estimated 5.2–5.5) favourable for oral absorption while retaining the BCP core’s resistance to Phase I metabolism .

Fragment‑based screening and biophysical assay development

The combination of a rigid, three‑dimensional BCP scaffold and a well‑defined carboxylic acid pharmacophore makes this compound an ideal fragment for NMR‑based or SPR‑based screening campaigns . Its low molecular weight (168.23 Da) and moderate lipophilicity (estimated logP ≈ 1.5–2.0) align with rule‑of‑three guidelines for fragment libraries, while the isobutyl group provides a hydrophobic contact that can be elaborated into a lead series following initial hit identification .

Quote Request

Request a Quote for 3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.